molecular formula C21H16ClFN2O3S2 B2765767 (3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894682-97-4

(3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2765767
CAS No.: 894682-97-4
M. Wt: 462.94
InChI Key: URGXKYYLDREXRQ-UNOMPAQXSA-N
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Description

The compound "(3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione" is a heterocyclic molecule featuring a fused thienothiazine trione core. Its structure includes a (4-chlorophenyl)methylamino methylidene group at position 3 (Z-configuration) and a (4-fluorophenyl)methyl substituent at position 1.

Properties

IUPAC Name

(3Z)-3-[[(4-chlorophenyl)methylamino]methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S2/c22-16-5-1-14(2-6-16)11-24-12-19-20(26)21-18(9-10-29-21)25(30(19,27)28)13-15-3-7-17(23)8-4-15/h1-10,12,24H,11,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXKYYLDREXRQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazinone core, followed by the introduction of the chlorobenzyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thieno[3,2-c][1,2]thiazine-2,2,4-trione core distinguishes this compound from analogs with triazole-thione (e.g., ) or indol-2-one (e.g., ) backbones. Key differences include:

  • Electron density: The sulfur and nitrogen atoms in the thienothiazine core may enhance π-stacking interactions compared to triazole-thiones or indol-2-ones.

Substituent Effects

  • (4-Fluorophenyl)methyl group : Shared with the HCV p7 inhibitor in , this substituent may enhance lipophilicity and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Potential Applications
Target Compound Thieno[3,2-c][1,2]thiazine-trione (4-ClPh)CH2NHCH2; (4-FPh)CH2 ~495.9 Not specified (hypothetical)
4-Amino-5-(3-fluorophenyl)-triazole-thione Triazole-thione 3-Fluorophenyl ~280.3 Intermediate for drug design
HCV p7 Inhibitor () Indol-2-one (4-FPh)CH2; propynyloxyphenyl ~450.5 Antiviral activity

*Calculated using average atomic masses.

Research Findings and Implications

  • Halogenated substituents : Both chlorine and fluorine are associated with improved target affinity in antiviral and enzyme-inhibiting compounds .
  • Synthetic challenges : The target compound’s fused heterocycle may require multi-step synthesis, unlike the triazole-thione in .

Biological Activity

The compound (3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClFN3O2SC_{17}H_{15}ClFN_3O_2S, with a molar mass of approximately 363.83 g/mol. The compound features a thieno-thiazine core structure, which is significant in its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific proteins or enzymes within cellular pathways. Its structure allows for potential binding to receptors or enzymes that are implicated in various diseases.

Anticancer Activity

Recent studies have indicated that thieno-thiazine derivatives exhibit significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interference with cell cycle regulation and induction of apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. The presence of halogenated aromatic groups enhances its potency against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Enzyme Inhibition

Inhibitory studies have demonstrated that the compound acts as a potent inhibitor of certain enzymes such as:

  • Aromatase : Involved in estrogen biosynthesis.
  • Topoisomerase II : Critical for DNA replication and transcription.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Screening : In vitro assays were conducted against various bacterial strains, revealing that the compound possesses comparable activity to standard antibiotics like ciprofloxacin.

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